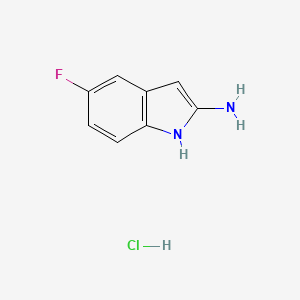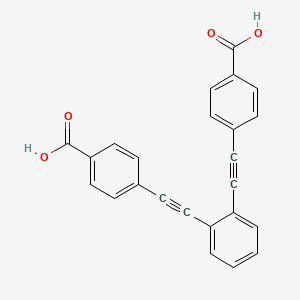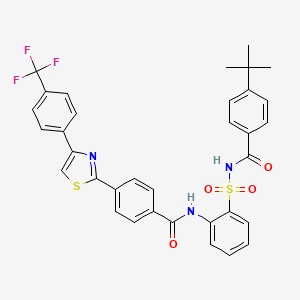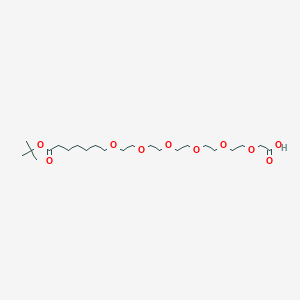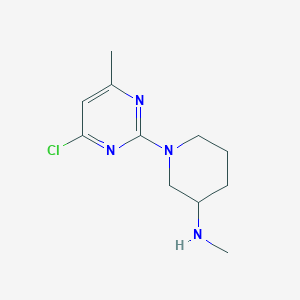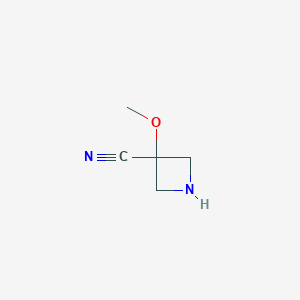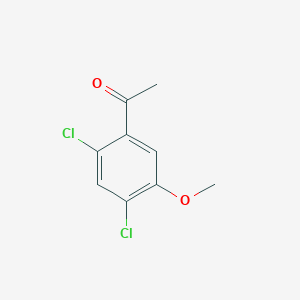
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one is a synthetic organic compound with the molecular formula C9H8Cl2O2. It is known for its unique chemical structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methoxybenzoyl chloride with ethylmagnesium bromide, followed by chlorination. Another method includes the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of substituted benzene derivatives, which are important intermediates in the preparation of drugs and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its behavior at the molecular level .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one: This compound also contains chlorine and methoxy groups but differs in the position of the substituents.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3 |
InChI Key |
OPDGOSQADBJAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




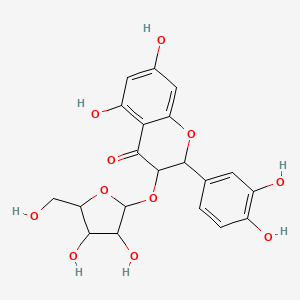

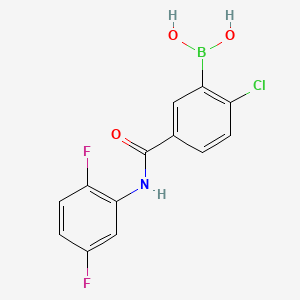
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
